4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
4-Bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a heterocyclic compound featuring a tetrahydrothiazolo[5,4-c]pyridine core substituted with an ethyl group at the 5-position. The benzamide moiety is modified with a bromine atom at the para position, enhancing its electronic and steric properties. The hydrochloride salt improves solubility, making it suitable for preclinical studies.
Properties
IUPAC Name |
4-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS.ClH/c1-2-19-8-7-12-13(9-19)21-15(17-12)18-14(20)10-3-5-11(16)6-4-10;/h3-6H,2,7-9H2,1H3,(H,17,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQIEUDZNXXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a bromine atom and a thiazolo-pyridine moiety, which may confer various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : 4-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide; hydrochloride
- Molecular Formula : C15H17BrClN3OS
- Molecular Weight : 402.74 g/mol
- CAS Number : 1189996-42-6
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiazolo-pyridine have been shown to inhibit the proliferation of various cancer cell lines. A related compound was reported to have an IC50 value of 1.73 μM against FaDu cells (a human head and neck cancer cell line), demonstrating potent antiproliferative effects . The mechanism of action includes inducing apoptosis and autophagy in cancer cells.
Neuroprotective Effects
The thiazolo-pyridine derivatives are also being investigated for their neuroprotective properties. Compounds in this category have exhibited potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress . This suggests that this compound could be a candidate for further research in neuropharmacology.
Modulation of Biological Pathways
The compound's ability to modulate specific biological pathways makes it a promising lead for drug discovery. Research has shown that thiazole and benzamide groups can influence various pharmacological activities, including anti-inflammatory responses and immune modulation . The interaction of this compound with nuclear receptors such as ROR γ (retinoic acid receptor-related orphan receptor gamma) is particularly noteworthy as it may play a role in autoimmune disease treatment .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazolo-Pyridine Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom is often performed using brominating agents under controlled conditions.
- Benzamide Formation : The final step involves coupling the thiazolo-pyridine derivative with an appropriate benzoyl chloride to form the benzamide linkage.
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
Comparison with Similar Compounds
4-Chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide Hydrochloride
- Structural Difference : The bromine atom in the target compound is replaced with chlorine.
- This analog is widely available, as indicated by its global supplier network .
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride
- Structural Difference : The benzamide ring contains a tert-butyl group instead of bromine, and the tetrahydrothiazolo core has a benzyl substituent at the 5-position.
- The benzyl group on the core introduces additional aromatic interactions, which may improve target binding .
Substituent Variations on the Tetrahydrothiazolo Core
N-(5-Propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide Hydrochloride
- Structural Difference: The ethyl group on the core is replaced with propyl, and the benzamide ring includes a sulfonyl-linked dihydroisoquinoline group.
- Impact : The propyl chain extends hydrophobicity, while the sulfonyl group introduces polarity and hydrogen-bonding capacity. This combination may optimize pharmacokinetic properties, such as half-life and tissue distribution .
Ethyl 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate Hydrochloride
- Structural Difference : The benzamide group is replaced with an ethyl ester.
- However, it may exhibit reduced target affinity compared to amide-containing analogs .
Functional Group Modifications
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
- Structural Difference : The benzamide is replaced with a carboxylic acid, and the core has a methyl group.
- Impact : The carboxylic acid enhances water solubility but may limit blood-brain barrier penetration. Methyl substitution on the core reduces steric bulk compared to ethyl .
Data Tables
Table 1. Structural and Physicochemical Comparison of Key Analogs
Research Findings and Trends
- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) on the benzamide ring may enhance binding to electron-rich targets compared to tert-butyl (electron-donating) .
- Alkyl Chain Length : Ethyl and propyl groups on the core balance lipophilicity and solubility, while benzyl derivatives prioritize target affinity over pharmacokinetics .
- Salt Forms : Hydrochloride salts universally improve solubility, critical for in vivo applications .
Q & A
Q. What are the critical steps in synthesizing 4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride?
- Methodological Answer : The synthesis involves three key steps:
- Heterocycle Preparation : Formation of the tetrahydrothiazolo-pyridine core via cyclization reactions, often using thiourea derivatives and α,β-unsaturated ketones under acidic conditions .
- Amidation : Coupling the brominated benzoyl chloride with the thiazolo-pyridine intermediate. This step typically employs bases like potassium carbonate (K₂CO₃) in anhydrous solvents (e.g., acetonitrile) to facilitate nucleophilic substitution .
- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the final hydrochloride salt .
- Safety Note : Conduct hazard analyses for reactive intermediates (e.g., acyl chlorides) and use appropriate personal protective equipment (PPE) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the structure of the tetrahydrothiazolo-pyridine core and benzamide substituents. Key signals include aromatic protons (~7.5–8.5 ppm) and thiazole C-S-C carbons (~160–170 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and amine (N-H, ~3385 cm⁻¹) functional groups .
- HRMS (ESI) : Validate molecular weight and isotopic patterns, particularly for bromine (characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br) .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS). Monitor for precipitation via dynamic light scattering (DLS).
- Salt Forms : If the hydrochloride salt exhibits poor solubility, consider alternative counterions (e.g., mesylate, tosylate) via ion-exchange chromatography .
Advanced Research Questions
Q. How can reaction yields be optimized for the amidation step?
- Methodological Answer :
- Reagent Ratios : Use a 10–20% molar excess of 4-bromobenzoyl chloride to drive the reaction to completion, as unreacted thiazolo-pyridine intermediates are challenging to separate .
- Catalysis : Introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to enhance acyl transfer efficiency .
- Process Control : Implement continuous flow reactors to maintain precise temperature (0–5°C) and reduce side reactions (e.g., hydrolysis of the acyl chloride) .
Q. What strategies resolve contradictions in NMR data for structural analogs?
- Methodological Answer :
- Dynamic Effects : For split signals in the thiazolo-pyridine region (e.g., δ 2.5–4.5 ppm), perform variable-temperature NMR to assess conformational exchange .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton-proton and proton-carbon couplings. For example, HSQC can distinguish between CH₂ groups in the tetrahydrothiazolo ring and ethyl substituents .
Q. How can biochemical pathways affected by this compound be systematically mapped?
- Methodological Answer :
- Target Identification : Use affinity chromatography with a biotinylated analog to pull down protein targets from bacterial lysates, followed by LC-MS/MS analysis .
- Pathway Enrichment : Perform RNA-seq or metabolomics on treated bacterial cultures to identify dysregulated pathways (e.g., fatty acid biosynthesis for PPTase-targeting analogs) .
- Validation : Knock out candidate targets (e.g., via CRISPR-Cas9) and assess changes in compound efficacy .
Q. What statistical methods are recommended for analyzing dose-response data in antimicrobial studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀ values. Use tools like GraphPad Prism for error-weighted fitting.
- ANOVA with Tukey’s Test : Compare efficacy across bacterial strains or analogs with multiple testing correction .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
